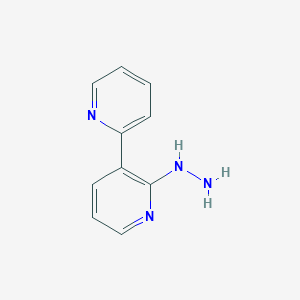

2'-Hydrazino-2,3'-bipyridine

Description

Direct Synthesis Routes

Direct synthesis of hydrazino-bipyridines involves the nucleophilic substitution of a halogen atom on the bipyridine ring with a hydrazine (B178648) group.

A common method for the synthesis of hydrazino-bipyridines is the reaction of a corresponding chloro-bipyridine with anhydrous hydrazine. For instance, 2'-Hydrazino-2,4'-bipyridine has been synthesized by refluxing a mixture of 2'-chloro-2,4'-bipyridine with anhydrous hydrazine in pyridine (B92270). prepchem.com Similarly, the synthesis of 2'-hydrazino-3,3'-bipyridine is achieved by heating 2'-bromo-3,3'-bipyridine with anhydrous hydrazine in dry pyridine. prepchem.com

A general procedure involves heating the halo-bipyridine with an excess of anhydrous hydrazine in a suitable solvent like pyridine. prepchem.comprepchem.com The reaction mixture is typically heated for an extended period, after which the solvent is removed, and the product is isolated and purified. prepchem.comprepchem.com

Table 1: Reaction Conditions for Direct Synthesis of Hydrazino-bipyridines

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Product |

| 2'-Bromo-3,3'-bipyridine | Anhydrous hydrazine | Dry pyridine | 100°C | 3 days | 2'-Hydrazino-3,3'-bipyridine prepchem.com |

| 2'-Chloro-2,4'-bipyridine | Anhydrous hydrazine | Pyridine | Reflux | > 102 hours | 2'-Hydrazino-2,4'-bipyridine prepchem.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that can be adjusted include temperature, reaction time, and the ratio of reactants. acs.org For the synthesis of 2-hydrazinopyridine (B147025) derivatives, it has been noted that using an excess of hydrazine hydrate (B1144303) can drive the reaction to completion. google.com The choice of solvent can also influence the reaction rate and yield. google.com

Precursor Synthesis and Derivatization Strategies

The synthesis of substituted bipyridines, which serve as precursors to compounds like 2'-Hydrazino-2,3'-bipyridine, is a significant area of research. These methods provide access to a wide variety of bipyridine structures.

Various methods exist for the synthesis of substituted bipyridines, which are essential precursors for further functionalization.

The dehydrogenative dimerization of pyridine derivatives is a direct approach to forming bipyridines. nih.govresearchgate.net This can be achieved by heating pyridine at high temperatures, sometimes in the presence of a metal catalyst like iron(III) chloride or a nickel-alumina catalyst. nih.govorgsyn.org Palladium-catalyzed dehydrogenative synthesis of 2,2'-bipyridyl derivatives has been reported, using an Ag(I) salt as an oxidant in the presence of pivalic acid. nih.govresearchgate.net This method allows for the regioselective reaction at the C2-positions of various pyridines. nih.gov

Table 2: Examples of Dehydrogenation Reactions for Bipyridine Synthesis

| Starting Material | Catalyst/Reagent | Conditions | Product(s) |

| Pyridine | FeCl₃ | High temperature | 2,2'-Bipyridine (B1663995) nih.govorgsyn.org |

| Pyridine | Ni-metal catalyst | 300°C | 2,2'-Bipyridine nih.gov |

| Pyridine derivatives | Pd(OAc)₂, Ag(I) salt, pivalic acid | Heat | 2,2'-Bipyridyl derivatives nih.govresearchgate.net |

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of unsymmetrical bipyridines. slideshare.netunits.it Common methods include Suzuki, Stille, and Negishi cross-coupling reactions. slideshare.netmdpi.com

Suzuki Coupling: This reaction involves the coupling of a pyridylboronic acid or its derivative with a halopyridine, catalyzed by a palladium complex. mdpi.compreprints.org It is a widely used method for constructing C(sp²)–C(sp²) bonds to form bipyridine structures. mdpi.com

Stille Coupling: This method utilizes the reaction of an organotin compound (stannylpyridine) with a halopyridine, also catalyzed by palladium. mdpi.com While effective, the toxicity of organotin reagents is a drawback. mdpi.com

Negishi Coupling: This reaction employs an organozinc compound as the coupling partner with a halopyridine. organic-chemistry.org It offers good chemoselectivity and avoids the use of toxic organotin reagents. organic-chemistry.org A modified Negishi cross-coupling reaction has been successfully used to synthesize various 5-substituted 2,2'-bipyridines from substituted 2-chloropyridines. organic-chemistry.org

These cross-coupling reactions provide versatile routes to a wide array of substituted bipyridines, which can then be further modified to introduce functional groups like the hydrazino group. mdpi.comorganic-chemistry.org

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H10N4 |

|---|---|

Poids moléculaire |

186.21 g/mol |

Nom IUPAC |

(3-pyridin-2-ylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,11H2,(H,13,14) |

Clé InChI |

KDWPVIZGXZEJQT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)C2=C(N=CC=C2)NN |

Origine du produit |

United States |

Synthetic Methodologies for 2 Hydrazino 2,3 Bipyridine

Precursor Synthesis and Derivatization Strategies

Synthetic Approaches to Substituted Bipyridines

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of hydrazino-bipyridines. This strategy involves the displacement of a suitable leaving group from the bipyridine ring by a hydrazine (B178648) nucleophile. The position of substitution is dictated by the electronic properties of the pyridine (B92270) rings; the nitrogen atom activates the ortho and para positions towards nucleophilic attack. researchgate.net In the context of 2,3'-bipyridine (B14897), a leaving group at the 2'-position is susceptible to substitution.

The most common leaving groups employed in this context are halogens (e.g., chloro or bromo). The reaction typically proceeds by heating a halo-bipyridine precursor, such as 2'-chloro-2,3'-bipyridine (B2719751) or 2'-bromo-2,3'-bipyridine, with hydrazine hydrate (B1144303) or anhydrous hydrazine, often in a high-boiling point solvent like pyridine or ethanol. prepchem.com

A representative reaction involves the hydrazinolysis of a bromo-bipyridine, as detailed in the table below.

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2'-Bromo-2,3'-bipyridine | Anhydrous Hydrazine | Pyridine | 100°C, 3 days | 2'-Hydrazino-2,3'-bipyridine |

Modern variations on this strategy explore the use of more reactive leaving groups to enable milder reaction conditions. For instance, trimethylammonium salts have been utilized as charged leaving groups that facilitate nucleophilic substitution on bipyridine scaffolds under gentler conditions. acs.org

Introduction of Hydrazine Moiety into Bipyridine Scaffolds

The direct introduction of a hydrazine functional group is the most straightforward method for synthesizing hydrazino-bipyridines. This process, known as hydrazinolysis, fundamentally relies on the nucleophilic substitution mechanism described previously, where hydrazine acts as the nucleophile.

The key transformation is the reaction between a bipyridine precursor bearing a leaving group at the desired position and a hydrazine source. The synthesis of 2'-hydrazino-3,3'-bipyridine from 2'-bromo-3,3'-bipyridine serves as a well-documented analogue for this process. prepchem.com In this method, the bromo-bipyridine is heated with an excess of anhydrous hydrazine, leading to the formation of the corresponding hydrazino-bipyridine. prepchem.com

The resulting hydrazino-bipyridine compounds are valuable intermediates in their own right. They serve as versatile building blocks for constructing more complex molecular architectures, such as polydentate macrocyclic ligands. For example, bis(hydrazino)bipyridines are key precursors in template condensation reactions with dialdehydes to synthesize intricate macrocycles capable of coordinating with various metal ions. squ.edu.om The synthesis of such ligands underscores the importance of efficiently introducing hydrazine moieties into bipyridine frameworks. squ.edu.ommdpi.com

| Bipyridine Precursor | Position of Leaving Group | Typical Leaving Group | Hydrazine Source |

|---|---|---|---|

| 2,3'-Bipyridine | 2'- | -Cl, -Br | Hydrazine Hydrate / Anhydrous Hydrazine |

| 2,2'-Bipyridine (B1663995) | 6- | -Cl, -Br | Hydrazine Hydrate / Anhydrous Hydrazine |

| 3,3'-Bipyridine | 2'- | -Br | Anhydrous Hydrazine |

Green Chemistry Approaches in Synthesis

One significant concern is the hazardous nature of hydrazine itself. A greener approach involves the use of safer, protected forms of hydrazine, such as tert-butyl carbazate (B1233558) (Boc-hydrazine). bham.ac.uk This reagent is less volatile and toxic than hydrazine, and the protecting group can be removed under specific conditions after the substitution reaction.

Furthermore, green chemistry principles can be applied to the synthesis of the bipyridine scaffold itself, which is the precursor to the final product. Traditional syntheses often rely on coupling reactions that use precious metal catalysts like palladium. mdpi.com Greener alternatives include:

Use of Earth-Abundant Catalysts: Employing inexpensive and less toxic catalysts, such as Raney nickel, to replace precious metals like palladium in the coupling reactions that form the bipyridine core. google.com

Avoiding Halogenated Intermediates: Developing synthetic routes that circumvent the need for chlorinated or brominated pyridines. For example, direct dehydrogenative coupling of pyridine using a Raney nickel catalyst can produce 2,2'-bipyridine without a halogenation step, reducing halogenated waste. google.com

Electrochemical Methods: Utilizing electrochemical synthesis for coupling reactions. These methods can reduce the need for chemical oxidants or reducing agents, and the active catalyst can be generated in situ, often with higher efficiency and selectivity. mdpi.com

These approaches aim to reduce the environmental impact, improve safety, and lower the cost of synthesis.

| Area of Improvement | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Hydrazine Reagent | Anhydrous Hydrazine / Hydrazine Hydrate | tert-Butyl carbazate | Reduced toxicity and handling risk. bham.ac.uk |

| Bipyridine Coupling Catalyst | Palladium-based catalysts | Raney Nickel | Lower cost, avoids precious metals. google.com |

| Bipyridine Precursors | Halogenated Pyridines (e.g., 2-bromopyridine) | Direct C-H activation of Pyridine | Eliminates halogenation step and waste. google.com |

| Reaction Activation | Stoichiometric chemical reagents | Electrocatalysis | Reduces chemical waste, can improve efficiency. mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis of 2'-Hydrazino-2,3'-bipyridine

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) is employed to build a comprehensive understanding of the this compound molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of this compound. In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals provide a map of the proton environments within the molecule. For instance, aromatic protons on the bipyridine rings typically appear in the downfield region of the spectrum, while the protons of the hydrazino group exhibit distinct chemical shifts. The coupling between adjacent protons, observed as splitting of signals, helps to establish the connectivity of the pyridine (B92270) rings. emerypharma.com

Protonation studies using NMR are particularly insightful. The addition of acid causes significant changes in the ¹H NMR spectrum, with shifts in the proton signals indicating the sites of protonation. rsc.org Bipyridine can be protonated once or twice to form the corresponding cations. nih.gov The analysis of these shifts helps to determine the basicity of the different nitrogen atoms within the bipyridine structure. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to trace the proton-proton coupling networks, which is crucial for assigning signals in complex spectra. emerypharma.com

The following table summarizes typical ¹H NMR data for a bipyridine derivative, illustrating the assignment of protons in different spin systems. researchgate.net

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3,3' | 8.1 | Doublet | 8.1 |

| Aromatic Protons | 7.4 | Multiplet | - |

| Methyl Protons | 2.6 | Singlet | - |

| This is an interactive data table. The data is illustrative and based on a substituted bipyridine complex. researchgate.netpressbooks.pub |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, which occur at characteristic frequencies for specific bonds. vscht.cz

The IR spectrum of this compound will prominently feature absorption bands corresponding to the N-H and C-N bonds of the hydrazino group, as well as the C=C and C=N bonds within the pyridine rings. The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. msu.edu The C-N stretching absorption is usually found in the 1000-1350 cm⁻¹ range. msu.edu The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. vscht.cz The presence of a band around 1600 cm⁻¹ can be indicative of the bipyridine structure. squ.edu.om

The table below lists characteristic IR absorption frequencies for the functional groups expected in this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3300-3500 (often two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=N (Pyridine) | Stretching | 1550-1650 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-N (Hydrazine) | Stretching | 1000-1350 |

| This is an interactive data table. The data is based on typical ranges for these functional groups. vscht.czmsu.edulibretexts.orgpressbooks.pub |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound and its metal complexes typically shows strong absorption bands in the UV region, which are assigned to π→π* electronic transitions within the aromatic bipyridine rings. mdpi.com When this compound coordinates to a metal ion, new absorption bands may appear in the visible region. These are often due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. mdpi.comrsc.org The position and intensity of these bands are sensitive to the nature of the metal ion and the solvent polarity. researchgate.net

The following table presents typical UV-Vis absorption data for a bipyridine-type ligand and its metal complexes.

| Compound/Complex | Absorption Maximum (λmax, nm) | Type of Transition |

| Bipyridine Ligand | ~280-300 | π→π |

| Metal-Bipyridine Complex (MLCT) | ~400-550 | d→π (MLCT) |

| Metal-Bipyridine Complex (d-d) | Visible region (often weak) | d→d |

| This is an interactive data table. The data represents typical values for bipyridine systems. mdpi.comresearchgate.netscielo.org.co |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For nitrogen-containing compounds like this compound, the molecular ion peak will have an odd mass number according to the nitrogen rule. libretexts.org

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the calculation of the molecular formula. rsc.org Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the analysis of the resulting fragment ions can help to piece together the structure of the original molecule. Common fragmentation pathways for amines include alpha-cleavage. libretexts.org

Structural Characterization of Metal Complexes

When this compound acts as a ligand and binds to a metal center, the resulting coordination complex can be characterized by X-ray diffraction analysis to determine its precise three-dimensional structure.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the complex, a three-dimensional electron density map can be generated, from which the positions of all atoms in the crystal lattice are determined. This allows for the unambiguous characterization of the coordination environment of the metal, including the number of coordinated ligands (coordination number) and their spatial arrangement (e.g., octahedral, tetrahedral, square planar). scirp.orgmdpi.com The analysis can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of the molecules in the crystal. cmu.edu

The following table provides an example of the type of structural data that can be obtained from an X-ray diffraction analysis of a metal complex.

| Structural Parameter | Value |

| Coordination Geometry | Octahedral |

| Metal-Nitrogen Bond Lengths | ~2.0 - 2.2 Å |

| Ligand Bite Angle | ~75 - 80° |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

| This is an interactive data table. The values are illustrative for a typical transition metal-bipyridine complex. mdpi.comcmu.edu |

Insights into Chelate Ring Formation and Conformation

The presence of two adjacent nitrogen-containing rings in this compound strongly suggests its potential as a chelating agent, capable of forming stable complexes with metal ions. The 2,2'-bipyridine (B1663995) unit is a classic bidentate ligand that forms a stable five-membered chelate ring with a metal center. wikipedia.org The introduction of a hydrazino group at the 2'-position of the 2,3'-bipyridine (B14897) scaffold introduces additional coordination possibilities.

The geometry of the resulting chelate ring is influenced by several factors, including the nature of the metal ion and the steric and electronic properties of the ligand. In many 2,2'-bipyridine complexes, the two pyridine rings are roughly coplanar to facilitate electron delocalization. cmu.edu For this compound, the nitrogen atoms of the 2-pyridyl ring and the 2'-pyridyl ring can act as the primary coordination sites, forming a five-membered chelate ring analogous to that of 2,2'-bipyridine.

Furthermore, the hydrazino group introduces the possibility of forming an additional chelate ring. The terminal amino group of the hydrazine (B178648) moiety could potentially coordinate to the metal center, leading to a more complex and potentially more stable coordination sphere. The formation of such multi-ring chelate structures is a well-documented phenomenon in coordination chemistry. Structurally related pyridine-hydrazone-pyridine ligands have been shown to act as tridentate chelators, involving both pyridine nitrogens and the imine nitrogen in metal binding. beilstein-journals.org

Conformational Analysis and Tautomerism

The conformational flexibility of this compound is primarily associated with the rotation around the C2-C3' single bond connecting the two pyridine rings and the C2'-N bond of the hydrazino substituent. The relative orientation of the two pyridine rings can range from a cis to a trans conformation. While the trans conformation is generally the lowest energy state for unsubstituted 2,2'-bipyridine in the solid state and in solution, the cis conformation is necessary for chelation. wikipedia.orgmdpi.com The presence of the hydrazino group at the 2'-position could influence the conformational preference due to potential intramolecular hydrogen bonding or steric interactions.

A significant aspect of the chemistry of this compound is the potential for tautomerism. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org For this compound, several tautomeric forms can be envisioned, primarily involving the hydrazino group.

One possible tautomeric equilibrium is the hydrazone-azo tautomerism, where the hydrazino form is in equilibrium with an azo form. Another possibility is the amide-imidol type tautomerism within the hydrazino moiety itself. The prevalence of a particular tautomer is dependent on various factors, including the solvent, temperature, and pH. For instance, studies on pinene-bipyridine derivatives have shown the existence of keto-enol tautomerism in solution. mdpi.com The study of related hydrazone-based systems has also highlighted the importance of tautomeric equilibria in their chemical behavior. beilstein-journals.org

Potential Tautomeric Forms of this compound:

| Tautomeric Form | Structural Description |

| Hydrazino Form | The primary structure with a -NH-NH₂ group attached to the bipyridine core. |

| Hydrazone Form | Involves a double bond between the two nitrogen atoms of the hydrazine group and the migration of a proton to one of the pyridine rings. |

| Azo Form | Characterized by a -N=N- linkage. |

This table outlines the principal potential tautomeric forms of this compound.

The specific tautomeric form present can have a profound impact on the compound's reactivity, coordination properties, and biological activity. Detailed spectroscopic and computational studies would be necessary to definitively identify the dominant tautomeric species under different conditions.

Coordination Chemistry of 2 Hydrazino 2,3 Bipyridine As a Ligand

Ligand Design and Binding Modes

The unique structure of 2'-Hydrazino-2,3'-bipyridine, featuring two pyridine (B92270) rings and a reactive hydrazine (B178648) substituent, allows for diverse binding modes. This versatility stems from the combination of the classic bipyridine chelating unit and the additional coordination potential of the hydrazine group.

The hydrazine moiety (-NHNH₂) on the bipyridine scaffold is not merely a passive substituent but an active participant in coordination. The terminal amine of the hydrazine group possesses a lone pair of electrons, making it a potential donor site for metal ions. Studies on analogous ligands, such as those with pyridine and hydrazine functions, have shown that the hydrazine nitrogens can be involved in coordination and are susceptible to protonation. nih.govacs.org

In ligands like 6,6'-dihydrazino-2,2'-bipyridyl, the terminal amines of the hydrazine groups are described as being in a state of high lability and nucleophilicity upon initial complexation. rsc.org This enhanced reactivity makes the hydrazine group a key site for further chemical transformations, including the formation of more complex ligand architectures. rsc.orgrsc.org This suggests that the hydrazine group in this compound can act as an additional binding site, potentially leading to higher denticity.

The foundational binding mode for bipyridine ligands involves the chelation of a metal ion by the two nitrogen atoms of the pyridine rings. nih.govwikipedia.org This interaction typically forms a stable five-membered ring, a motif central to coordination chemistry. nih.gov For this compound, this bidentate chelation remains a primary mode of coordination. The two pyridine nitrogens can coordinate to a metal center, establishing the core metal-ligand interaction characteristic of the bipyridine family. nih.govnih.gov This mode is observed in a vast number of transition metal complexes. wikipedia.orgnih.gov

The combination of the bipyridine nitrogens and the hydrazine group allows this compound to exhibit polydentate behavior, acting as a tridentate ligand by involving both pyridine nitrogens and a nitrogen from the hydrazine moiety. However, the most significant consequence of the hydrazine group is its role as a reactive precursor for creating complex, polydentate macrocyclic ligands. rsc.org

The high nucleophilicity of the hydrazine's terminal amines makes them ideal for condensation reactions with dicarbonyl compounds. This reactivity has been exploited in "template syntheses," where the metal ion directs the steric course of the reaction between a hydrazino-bipyridine ligand and a carbonyl compound to form a macrocyclic complex. For instance, complexes of 6,6'-dihydrazino-2,2'-bipyridyl react readily with acetone to form a thirteen-membered macrocycle. rsc.orgrsc.org Similarly, template condensation of bis(hydrazino)bipyridine with indoledialdehyde has been used to synthesize anionic pentadentate macrocyclic ligands. squ.edu.om This demonstrates that the hydrazine group is a critical functional unit for transforming a simple bidentate or tridentate ligand into a more complex, encapsulating macrocyclic system.

Complexation with Transition Metal Ions

This compound and its derivatives are capable of forming stable complexes with a wide array of transition metal ions, particularly those from the first row, due to the favorable combination of nitrogen donor atoms.

Bipyridine-type ligands are well-known to form both homoleptic and heteroleptic complexes. Homoleptic complexes, which contain only one type of ligand, are exemplified by the classic tris(bipyridine)metal complexes, such as [Fe(bipy)₃]²⁺ and [Co(bipy)₃]³⁺. wikipedia.orgnih.gov It is conceivable that this compound could form analogous homoleptic species, although steric factors from the hydrazine group might influence the stoichiometry.

Heteroleptic complexes, containing multiple types of ligands, are also common. nih.gov The this compound ligand can be incorporated into coordination spheres with other ligands, such as halides, aqua ligands, or organic molecules. rsc.orgbiointerfaceresearch.com For example, mixed ligand copper(II) complexes containing both a bipyridine moiety and a hydrazone have been synthesized and characterized, demonstrating the compatibility of these functional groups within a single coordination sphere. nih.gov

The strong affinity of the nitrogen donors in the pyridine and hydrazine groups makes this compound an excellent ligand for first-row transition metals. Research on analogous bis(hydrazino)bipyridine systems has demonstrated the successful synthesis of macrocyclic complexes with a variety of these metals. squ.edu.om

Iron (Fe): Iron(II) readily forms complexes with bipyridine ligands, the most famous being the intensely red [Fe(bipy)₃]²⁺. wikipedia.org The formation of an air-stable, high-spin Fe(II) macrocyclic complex derived from a dihydrazino-bipyridyl precursor highlights the suitability of this ligand type for iron coordination. rsc.orgsqu.edu.om

Cobalt (Co): Cobalt forms stable complexes in both its +2 and +3 oxidation states with bipyridine ligands. nih.govnih.gov Macrocyclic Co(II) complexes have been successfully synthesized using template condensation reactions on hydrazino-bipyridine platforms. squ.edu.om

Nickel (Ni): Nickel(II) complexes have been instrumental in demonstrating the macrocyclization reactions of hydrazino-bipyridyl ligands. The reaction of the nickel(II) complex of 6,6'-dihydrazino-2,2'-bipyridyl with acetone provides a quantitative yield of the macrocyclic product under mild conditions. rsc.orgrsc.org

Copper (Cu): Copper(II) has a rich coordination chemistry with bipyridine and hydrazone-containing ligands, often adopting distorted square pyramidal or octahedral geometries. nih.govrsc.org Cu(II) has also been incorporated into macrocyclic frameworks derived from hydrazino-bipyridine. squ.edu.om

Zinc (Zn): As a d¹⁰ ion, Zinc(II) forms stable, diamagnetic complexes that are often tetrahedral or octahedral. nih.gov It readily coordinates with bipyridine ligands and has been used to form macrocyclic complexes via template synthesis with hydrazino-bipyridine precursors. squ.edu.om

Manganese (Mn): Mn(II) complexes have also been prepared using these versatile macrocyclic ligands formed from hydrazino-bipyridine precursors. squ.edu.om

The following table summarizes a series of macrocyclic complexes synthesized via template condensation of a bis(hydrazino)bipyridine ligand with 2,6-diacetylpyridine, showcasing the versatility of this ligand system with first-row transition metals.

| Metal Ion | Complex Formula | Coordination Number | Geometry |

|---|---|---|---|

| Mn(II) | [Mn(L)]²⁺ | 5 | Pentagonal Planar |

| Fe(II) | [Fe(L)]²⁺ | 5 | Pentagonal Planar |

| Co(II) | [Co(L)]²⁺ | 5 | Pentagonal Planar |

| Ni(II) | [Ni(L)]²⁺ | 5 | Pentagonal Planar |

| Cu(II) | [Cu(L)]²⁺ | 5 | Pentagonal Planar |

| Zn(II) | [Zn(L)]²⁺ | 5 | Pentagonal Planar |

Coordination with Second and Third-Row Transition Metals (e.g., Ru, Ti, Re, Tc, Pt, Rh, Cd)

This compound exhibits diverse coordination behavior with heavier transition metals, acting as a versatile chelating agent. The presence of three potential donor nitrogen atoms—one on the 2-pyridyl ring, one on the 3-pyridyl ring, and the terminal nitrogen of the hydrazine group—allows for bidentate or tridentate coordination, leading to the formation of stable five- or six-membered chelate rings.

Ruthenium (Ru): Ruthenium(II) complexes with polypyridyl ligands are extensively studied for their photophysical and electrochemical properties. nih.gov With ligands analogous to this compound, Ru(II) typically forms stable, six-coordinate octahedral complexes. frontiersin.org The coordination sphere is often completed by other ligands, and the resulting complexes can exhibit rich redox activity. researchgate.netnih.gov The specific geometry and electronic properties are influenced by the nature of all ligands in the coordination sphere. nih.gov

Titanium (Ti): The coordination chemistry of titanium with hydrazine and hydrazone-based ligands is multifaceted. Titanium complexes can feature hydrazonido or hydrazido ligands, which arise from the deprotonation of the hydrazine moiety. nih.govnih.gov Depending on the reaction conditions and the ancillary ligands on the titanium center, this compound can coordinate in several modes, including κ¹N, κ²N,N, and potentially κ³N,N,N, involving one or both pyridine nitrogens and the hydrazine group. nih.govrsc.orgfigshare.com

Rhenium (Re) and Technetium (Tc): The chemistry of technetium and rhenium is of significant interest in radiopharmaceutical development. The hydrazine moiety is a well-established functional group for chelating these metals. scielo.br With ligands similar to this compound, such as 2-hydrazinopyridine (B147025), both Re and Tc form stable complexes where the ligand acts as a bidentate chelator, coordinating through the pyridyl nitrogen and the terminal nitrogen of the hydrazine group. acs.org The resulting d⁶ Re(I) and Tc(I) tricarbonyl complexes are known to be kinetically inert. scielo.br

Platinum (Pt) and Rhodium (Rh): Platinum(II) complexes, particularly with N-donor ligands, are of major interest in medicinal chemistry. Pt(II) generally favors a square planar coordination geometry. With a potentially tridentate ligand like this compound, the complex might adopt a distorted square planar geometry or involve only two of the three available nitrogen donors. mdpi.comnih.govfinechem-mirea.ru Rhodium(III) typically forms six-coordinate, octahedral dihydride/dihydrogen complexes. nih.gov Coordination with this compound would likely result in a stable chelated structure occupying two or three coordination sites. csic.es

Cadmium (Cd): Cadmium(II), with its d¹⁰ electronic configuration, exhibits flexible coordination geometry, with coordination numbers ranging from four to eight being common. With hydrazone and pyridine-based ligands, Cd(II) is known to form both mononuclear and polynuclear structures. mdpi.comrsc.orgelsevierpure.com The coordination of this compound to Cd(II) could lead to various architectures, potentially including bridged polymeric species, depending on the counter-ion and solvent system used during synthesis. mdpi.comnih.gov

Thermodynamics and Kinetics of Metal Chelation

Chelate Effect in this compound Complexes

The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org This effect is primarily driven by a favorable change in entropy. edurev.in When a multidentate ligand like this compound displaces multiple monodentate solvent molecules from a metal's coordination sphere, the total number of independent molecules in the system increases, leading to a significant positive entropy change (ΔS). libretexts.orgslideshare.net

For example, the coordination of one tridentate this compound ligand can replace three monodentate ligands, resulting in four species in the products versus two in the reactants, a net increase of two particles. This increase in disorder makes the Gibbs free energy change (ΔG = ΔH - TΔS) more negative, thus increasing the complex's formation or stability constant (Kf). edurev.indalalinstitute.com The formation of stable five- or six-membered rings upon chelation also contributes to the enthalpic stability, although the entropy gain is the dominant factor. dalalinstitute.commathabhangacollege.ac.in The stability of the resulting chelate is influenced by factors such as the number and size of the rings formed, with five- and six-membered rings being the most stable. mathabhangacollege.ac.in

Kinetic Inertness and Dissociation Pathways

Kinetic inertness refers to the slow rate at which a complex undergoes ligand exchange reactions. Complexes of this compound with certain transition metals, particularly those with d⁶ electron configurations like Tc(I) and Re(I), are expected to be kinetically inert. scielo.br This stability is crucial for applications such as radiopharmaceuticals, where the complex must remain intact in vivo.

The dissociation of such chelate complexes is often slow and typically proceeds through an acid-catalyzed pathway. In this mechanism, protonation of a coordinated donor atom weakens the metal-ligand bond, facilitating the dissociation of the ligand. The rigidity of the ligand backbone, enhanced by the aromatic pyridine rings, can further contribute to the kinetic inertness by hindering the conformational changes required for ligand dissociation.

Stability Constants of Metal-Ligand Adducts

The stability constant (log K) is a quantitative measure of the thermodynamic stability of a metal complex in solution. While specific stability constants for this compound with many second and third-row transition metals are not widely reported, data from analogous systems provide insight. The stability of complexes generally follows trends like the Irving-Williams series for first-row transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which relates stability to the ionic radius and crystal field stabilization energy. tsijournals.comresearchgate.net

For ligands similar to this compound, such as triazines, the stability constants for Fe(II) complexes are very high (logK > 15), reflecting the formation of highly stable species. banglajol.info The high affinity is a direct result of the chelate effect conferred by the polydentate N-donor framework.

| Metal Ion | Ligand | log K | Reference |

|---|---|---|---|

| Fe(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) | 16.48 | banglajol.info |

| Cu(II) | Chloropheniramine Maleate | > Ni(II), Co(II), Zn(II) | derpharmachemica.com |

| Zn(II) | Nicotinohydrazide derivative | > Cu(II) > Ni(II) > Mn(II) > Co(II) | researchgate.net |

| Cu(II) | Trimethoprim | 11.27 | tsijournals.com |

| Fe(III) | Trimethoprim | 10.99 | tsijournals.com |

Electronic Structure and Electrochemical Properties of Complexes

Electronic Structure Characterization

The electronic structure of 2'-Hydrazino-2,3'-bipyridine complexes is characterized by a combination of molecular orbital interactions, leading to distinct charge transfer and electronic transition phenomena.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of this compound and its metal complexes. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that influences the electronic absorption spectra and the stability of the complex. nih.gov

In the context of its metal complexes, the nature of the HOMO and LUMO can be more complex. In many transition metal-bipyridine complexes, the HOMO can have significant metal d-orbital character, while the LUMO remains predominantly localized on the ligand's π* system. scielo.br The precise energy levels and compositions of these orbitals are influenced by the specific metal ion, its oxidation state, and the coordination geometry of the complex. Computational studies on related substituted bipyridine complexes have shown that the electronic structure and the HOMO-LUMO energy gap can be effectively tuned by the covalent bonding of electron-donating or electron-withdrawing moieties to the ligands. rsc.orgsemanticscholar.org

Table 1: Anticipated Effects of the Hydrazino Group on the Frontier Molecular Orbitals of 2,3'-Bipyridine (B14897)

| Molecular Orbital | Expected Change with Hydrazino Substitution | Rationale |

| HOMO | Increase in energy | The electron-donating nature of the hydrazino group increases the electron density on the bipyridine rings, destabilizing the HOMO. |

| LUMO | Minor change in energy | The LUMO is primarily a π* orbital of the bipyridine system and is less affected by the electron-donating substituent. |

| HOMO-LUMO Gap | Decrease | The increase in HOMO energy with a relatively stable LUMO energy leads to a smaller energy gap. |

Charge Transfer Transitions (MLCT, LLCT) in Metal Complexes

Metal complexes of this compound are expected to exhibit characteristic charge transfer transitions, which are responsible for their often intense colors in the visible region of the electromagnetic spectrum. wikipedia.org These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those primarily localized on the ligand.

Metal-to-Ligand Charge Transfer (MLCT) transitions are common in complexes with a metal in a relatively low oxidation state and a ligand with low-lying π* orbitals, such as bipyridine. libretexts.org In these transitions, an electron is excited from a metal-centered d-orbital (often the HOMO or a high-lying occupied orbital) to a ligand-centered π* orbital (typically the LUMO). nih.gov The energy of the MLCT band is sensitive to the nature of both the metal and the ligand. The presence of the electron-donating hydrazino group on the 2,3'-bipyridine ligand is anticipated to lower the energy of the MLCT transition compared to complexes with unsubstituted bipyridine. This is because the increased electron density on the ligand stabilizes the oxidized metal center in the excited state.

Ligand-to-Ligand Charge Transfer (LLCT) transitions can occur in complexes with multiple, electronically distinct ligands. In a complex containing this compound and another ligand, it is possible for an electronic transition to occur from a molecular orbital primarily localized on the hydrazino-bipyridine ligand to an orbital on the other ligand. The likelihood and energy of such a transition would depend on the relative energies of the frontier orbitals of the involved ligands.

In addition to charge transfer transitions, metal complexes of this compound will also display electronic transitions that are primarily localized within the ligand or on the metal center.

Ligand-Centered Transitions: These are typically π → π* transitions occurring within the this compound ligand. These transitions are often observed in the ultraviolet region of the spectrum and are analogous to those seen in the free ligand, although they may be shifted in energy upon coordination to a metal. mdpi.com

Metal-Centered Transitions: These transitions involve the excitation of an electron between d-orbitals of the metal center (d-d transitions). For first-row transition metal complexes, these transitions are often weak and can be obscured by the more intense charge transfer bands. libretexts.org The energy and intensity of d-d transitions are dictated by the ligand field strength and the geometry of the complex.

Electrochemical Investigations

Electrochemical methods, particularly voltammetric techniques, are powerful tools for probing the redox properties of this compound and its metal complexes. These studies provide valuable information about the energies of the frontier molecular orbitals and the stability of different oxidation states of the complexes.

Cyclic voltammetry is a widely used technique to study the redox behavior of chemical species. In a typical CV experiment involving a metal-bipyridine complex, one can observe both metal-centered and ligand-centered redox processes. wikipedia.org

For complexes of this compound, it is expected that the electron-donating hydrazino group will make the complex easier to oxidize and more difficult to reduce compared to complexes with unsubstituted bipyridine. This is because the increased electron density from the hydrazino group makes the removal of an electron (oxidation) from the metal center or the ligand more favorable. Conversely, the addition of an electron (reduction) to the ligand's π* system is less favorable due to the already electron-rich nature of the ligand.

The redox potentials obtained from CV can be correlated with the energies of the HOMO and LUMO. The oxidation potential is related to the energy of the HOMO, while the reduction potential is related to the energy of the LUMO. Therefore, the electrochemical data can provide an experimental measure of the HOMO-LUMO gap. rsc.org Studies on iron(II) polypyridine complexes have shown that ligand modifications significantly impact the redox potentials. researchgate.net

Table 2: Predicted Redox Potential Shifts for Metal Complexes of this compound Compared to Unsubstituted 2,3'-Bipyridine Complexes

| Redox Process | Predicted Potential Shift | Rationale |

| Oxidation (Mn+ → M(n+1)+) | Cathodic (less positive) | The electron-donating hydrazino group increases electron density at the metal center, making it easier to oxidize. |

| Reduction (L → L•-) | Anodic (more negative) | The increased electron density on the ligand makes the addition of an electron into the π* orbital less favorable. |

Square Wave Voltammetry

Square wave voltammetry (SWV) is a large-amplitude differential voltammetric technique that offers high sensitivity and speed. pineresearch.com It is particularly useful for analyzing redox processes and can provide well-defined peaks even for quasi-reversible or irreversible systems. pineresearch.com The technique works by applying a potential waveform consisting of a square wave superimposed on a staircase potential ramp. pineresearch.com The current is sampled at two points in each square wave cycle, and the difference in current is plotted against the potential. This method effectively minimizes the contribution of capacitive currents, leading to an enhanced signal-to-noise ratio. longdom.org

In the study of this compound complexes, SWV could be employed to obtain more precise measurements of the redox potentials and to investigate the kinetics of the electron transfer processes. The enhanced sensitivity of SWV would be beneficial for studying complexes at low concentrations or for detecting species with low electrochemical activity.

Insufficient Data for Article Generation on "this compound"

Following a comprehensive series of targeted searches for scientific literature concerning the electrochemical properties of "this compound" and its metal complexes, it has been determined that there is a lack of available data to fulfill the user's request for an article detailing the electronic structure and electrochemical properties of this specific compound.

The executed searches, which included terms such as "electrochemistry of this compound metal complexes," "redox behavior of complexes with hydrazino-bipyridine ligands," and "influence of substituents on redox potentials of hydrazino-bipyridine complexes," did not yield any specific experimental or theoretical studies on this particular molecule.

While the searches provided general information on the well-established redox-active nature of the parent 2,2'-bipyridine (B1663995) ligand and related derivatives, this information is not sufficiently specific to generate the requested detailed analysis of ligand-based and metal-based redox processes (Section 5.2.3) or the influence of substituents on the redox behavior (Section 5.2.4) for complexes of this compound. The hydrazino substituent at the 2'-position is expected to significantly alter the electronic properties of the bipyridine core, making extrapolation from unsubstituted or differently substituted bipyridine complexes scientifically unsound.

Without access to published research detailing the synthesis, characterization, and electrochemical investigation of metal complexes of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data. Therefore, the generation of the specified article sections is not possible at this time.

Applications in Advanced Materials and Catalysis

Catalytic Applications of 2'-Hydrazino-2,3'-bipyridine Complexes

Complexes incorporating the this compound ligand are at the forefront of research into efficient and robust catalysts for a range of chemical transformations critical to sustainable energy technologies.

Electrocatalysis

The bipyridine framework is a well-established component in the design of electrocatalysts. Nickel(II) complexes featuring bipyridine-based ligands have been investigated for the hydrogen evolution reaction (HER), demonstrating the capacity to produce hydrogen with high Faradaic efficiency. nsf.govrsc.org For instance, a molecular nickel(II) complex with a bipyridine-containing framework has been shown to be an effective electrocatalyst for HER, achieving turnover frequencies of 103 ± 6 s⁻¹ with a Faradaic efficiency for H₂ of 94 ± 8% when pentafluorophenol (B44920) is used as the proton source. nsf.gov Computational studies on such catalysts suggest that non-covalent interactions between the proton donor and the ligand's heteroatoms are crucial to the electrocatalytic mechanism. nsf.govrsc.org The introduction of a hydrazino group to the bipyridine structure in this compound could further enhance catalytic activity by providing an additional site for proton interaction or by modifying the electronic properties of the metal center.

Nitrogen Reduction Chemistry

The conversion of dinitrogen (N₂) to more reactive compounds, such as ammonia (B1221849) or hydrazine (B178648), is a cornerstone of modern chemistry. Theoretical studies have explored the potential of 2,3'-bipyridine (B14897), a close structural relative of this compound, in mediating nitrogen reduction. A proposed molecular system involves a 2,3'-bipyridine-anchored, end-on-bridging dinitrogen complex of a Me₂B-BMe₂ intermediate. nih.gov The cleavage of the B-B bond, facilitated by the bipyridine ligand, could lead to the activation of the N≡N triple bond. This process may enable a catalytic cycle for the reductive addition of diboranes to a dinitrogen molecule. nih.gov The reaction is predicted to be significantly exothermic, providing a strong thermodynamic driving force. nih.gov

In a related context, iron complexes have been investigated for the catalytic reduction of N₂ to hydrazine (N₂H₄). By employing strongly reducing but weakly acidic Sm(II) reagents, the selectivity of a tris(phosphino)borane iron catalyst can be shifted to favor the production of hydrazine over ammonia. nih.gov This demonstrates that the choice of reductant and proton source can steer the reaction pathway in nitrogen fixation. The presence of a hydrazino group in the this compound ligand could potentially play a role in stabilizing key intermediates in such catalytic cycles.

CO₂ Reduction

The electrochemical and photochemical reduction of carbon dioxide (CO₂) is a critical area of research for converting this greenhouse gas into valuable chemical feedstocks. Rhenium tricarbonyl complexes with bipyridine-based ligands are well-studied homogeneous catalysts for CO₂ reduction. rsc.orgrsc.org These catalysts can be modified with amino acids and peptides to incorporate proton relays, which facilitate the reduction of CO₂ to carbon monoxide (CO) and water. rsc.org The design of these bio-inspired catalysts highlights the importance of secondary coordination sphere effects in promoting catalysis. The hydrazino group of this compound could similarly function as a proton relay or a hydrogen-bonding site to enhance the efficiency of CO₂ reduction.

Recent advancements in this field have focused on the development of hybrid systems that combine molecular catalysts with conductive or semi-conductive materials, leading to high catalytic performances in aqueous solutions and their integration into CO₂ electrolyzers and photo-electrochemical devices. rsc.org

Water Oxidation

The oxidation of water to produce molecular oxygen is a key half-reaction in artificial photosynthesis and water splitting. Ruthenium complexes containing bipyridine ligands are among the most studied molecular water oxidation catalysts (WOCs). The "blue dimer," a dinuclear ruthenium complex with bridging oxo and bipyridine ligands, was one of the first reported molecular catalysts for water oxidation. mdpi.com Mononuclear ruthenium complexes with bipyridine and other polypyridine ligands have also demonstrated significant catalytic activity. mdpi.comrsc.org For example, a mononuclear ruthenium-aqua complex with a pyridyl-2,6-dicarboxylato and a 2,2'-bipyridine (B1663995) ligand is an active WOC with a low overpotential. mdpi.com

Computational studies have suggested that the bipyridine ligands in these ruthenium complexes may not be mere spectators, but could actively participate in the water oxidation process through the formation of OH-substituted intermediates. osti.gov The hydrazino group in this compound could influence the electronic structure of the metal center and potentially participate in proton-coupled electron transfer steps, which are crucial in water oxidation catalysis.

| Catalyst Type | Metal Center | Key Ligands | Application | Notable Findings |

| Electrocatalyst | Nickel(II) | Bipyridine-based N₂O₂ | Hydrogen Evolution Reaction | High Faradaic efficiency and turnover frequencies. nsf.govrsc.org |

| Nitrogen Reduction | Boron | 2,3'-Bipyridine | Dinitrogen Activation | Theoretical model for catalytic tetraboration of N₂. nih.gov |

| CO₂ Reduction | Rhenium | Bipyridine, Amino Acids | CO₂ to CO Conversion | Incorporation of proton relays enhances catalysis. rsc.org |

| Water Oxidation | Ruthenium | 2,2'-Bipyridine | O₂ Evolution | Both mononuclear and dinuclear complexes are active. mdpi.comrsc.orgmdpi.com |

Hydrogen Production and Storage

Hydrazine and its derivatives are recognized for their high hydrogen content, making them promising materials for chemical hydrogen storage. Hydrazine borane (B79455) (N₂H₄BH₃) and its alkali derivatives have been investigated as potential solid-state hydrogen storage materials. mdpi.com These compounds release hydrogen upon thermolysis, although the pristine materials may require destabilization through chemical doping or nanoconfinement to be practical for storage applications. mdpi.com

Furthermore, the decomposition of hydrous hydrazine (N₂H₄·H₂O) is a viable route for hydrogen production. Iridium catalysts supported on cerium oxide have been shown to be effective in the decomposition of hydrazine hydrate (B1144303) to generate hydrogen for fuel cells. mdpi.com Anhydrous hydrazine has a hydrogen content of 12.5 wt%, and its monohydrate form retains a respectable 7.9 wt%. mdpi.com The this compound ligand, by incorporating a hydrazine moiety, could be a precursor for materials that combine the hydrogen storage capacity of hydrazine with the catalytic or structural properties imparted by the bipyridine unit. Theoretical studies have also suggested that hydrazine bisalane is a promising compound for chemical hydrogen storage, with a more favorable hydrogen release compared to its borane analog. rsc.org

Supramolecular Assembly and Self-Organization

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, are increasingly being used to create complex and functional materials. The this compound molecule is well-suited for a role in supramolecular assembly due to the presence of both hydrogen-bond donating and accepting groups in the hydrazine moiety, as well as the nitrogen atoms in the bipyridine rings which can participate in hydrogen bonding or metal coordination.

Studies on N'-(adamantan-2-ylidene)hydrazide derivatives have demonstrated the importance of various intermolecular interactions, including N-H···O, C-H···O, and C-H···π interactions, in directing their self-assembly into well-defined supramolecular structures. acs.orgnih.gov The hydrazine group in these molecules plays a crucial role in forming strong hydrogen-bonded dimers, which then organize into larger assemblies. acs.orgnih.gov

Similarly, the self-assembly of compounds with multiple hydroxyl groups and bipyridines leads to the formation of polymeric supramolecular structures through O-H···N hydrogen bonding. nih.gov These assemblies can form one-dimensional zigzag chains or more complex ladder structures. The ability of the hydrazino group in this compound to engage in multiple hydrogen bonding interactions, combined with the directional nature of the bipyridine unit, could be exploited to construct novel supramolecular architectures.

Furthermore, macrocycles containing bis(1,2,3-triazolyl)pyridine motifs, which are also nitrogen-rich heterocyclic systems, have been shown to self-assemble with transition metal ions to form ML₂ complexes. rsc.org This highlights the potential for metal-coordination-driven self-assembly, a strategy that could be readily applied to this compound to create metallo-supramolecular structures with interesting catalytic or material properties. The interplay of hydrogen bonding and metal coordination could lead to the formation of highly ordered and functional materials.

| Supramolecular Building Block | Key Functional Groups | Driving Interactions | Resulting Architectures |

| N'-(adamantan-2-ylidene)hydrazides | Hydrazide, Adamantyl | N-H···O, C-H···O, C-H···π | Dimers, 1D and 2D assemblies. acs.orgnih.gov |

| Dihydroxyphenyl derivatives and bipyridines | Hydroxyl, Pyridyl | O-H···N | 1D chains, Rectangular macrocycles. nih.gov |

| Bis(1,2,3-triazolyl)pyridine macrocycles | Triazole, Pyridine (B92270) | Metal Coordination | ML₂ complexes. rsc.org |

Construction of Metallosupramolecular Architectures

The self-assembly of metal ions and organic ligands like this compound is a powerful strategy for the bottom-up construction of intricate and functional metallosupramolecular architectures. rsc.orgmdpi.com These structures, ranging from discrete cages to extended networks, are of significant interest due to their potential applications in areas such as molecular recognition, catalysis, and materials science. mdpi.com

A notable example involves a pyrene-appended bipyridine hydrazone-based ligand which, upon complexation with copper(II) ions, self-assembles into a hexanuclear paddlewheel metal-organic macrocycle (MOM). nih.govrsc.org This process demonstrates the capacity of bipyridine hydrazone moieties to direct the formation of complex, well-defined supramolecular structures. nih.govrsc.org The resulting macrocycle, with the molecular formula [Cu₆L₆(NO₃)₆], is stabilized by both intermolecular and intramolecular π–π interactions. nih.govrsc.org The formation of such discrete, high-order structures highlights the precise control over molecular architecture that can be achieved using bipyridine-based hydrazone ligands.

The versatility of the bipyridine scaffold is further demonstrated in its widespread use in creating a variety of metallosupramolecular assemblies. mdpi.comnih.gov By modifying the bipyridine core and the coordinating metal ion, researchers can tune the size, shape, and functionality of the resulting architectures. rsc.org

Table 1: Examples of Metallosupramolecular Architectures from Bipyridine-based Ligands

| Ligand Type | Metal Ion | Resulting Architecture | Key Features |

|---|---|---|---|

| Pyrene-appended bipyridine hydrazone | Cu(II) | Hexanuclear paddlewheel metal-organic macrocycle (MOM) | Self-assembly, high association constant, π–π interactions nih.govrsc.org |

| Terpyridine-based ligands | Various M²⁺ | 2D-motifs and 3D-metallocages | Pseudo-octahedral 〈tpy–M²⁺–tpy〉 connectivity rsc.orgbohrium.com |

Chiral Recognition and Asymmetric Synthesis

The incorporation of chiral elements into bipyridine-type ligands has been a successful strategy for the development of catalysts for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. durham.ac.ukresearchgate.netrsc.org These chiral ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction. durham.ac.uknih.gov

Researchers have synthesized a variety of chiral 2,2'-bipyridyls derived from natural products like pinocarvone, myrtenal, and nopinone. durham.ac.uk These ligands have been successfully employed in asymmetric catalysis. For instance, copper(I) complexes of these chiral bipyridines have shown promising enantioselectivity (up to 75% ee) and high reaction rates in the allylic oxidation of cyclic olefins. durham.ac.uk Similarly, molybdenum and palladium complexes have been used in asymmetric allylic substitution, albeit with modest asymmetric induction. durham.ac.uk Another effective application is in cyclopropanation reactions, where a copper(I) complex achieved up to 72% enantiomeric excess. durham.ac.uk

More recently, an efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been developed to produce chiral cyclic hydrazines with excellent enantioselectivities (up to >99% ee). nih.gov This method has proven to be scalable and applicable to the synthesis of biologically active molecules, such as a RIP-1 kinase inhibitor. nih.gov The success of these catalytic systems relies on the ability of the chiral ligand to control the spatial arrangement of reactants around the metal center, thereby directing the reaction towards the desired stereoisomer. durham.ac.uknih.gov

Bridging Metal Centers in Polymeric Structures

While 2,2'-bipyridine ligands typically act as chelating agents, binding to a single metal center, they can, in rare instances, adopt a bridging mode to link multiple metal centers, leading to the formation of polymeric or polynuclear structures. researchgate.net In its more common chelating role, the two nitrogen atoms of the bipyridine ring coordinate to the same metal ion in a cis-orientation. researchgate.net However, for it to act as a bridging ligand, the bipyridine molecule must adopt a trans-configuration, allowing each nitrogen atom to coordinate to a different metal center. researchgate.net

An unusual example of this bridging behavior is observed in the binuclear palladium complex (μ-η¹,η¹-bpy){Pd(Me)(bpy)}₂₂, where one 2,2'-bipyridine molecule acts as a bridge between two palladium centers, while other bipyridine molecules serve as terminal, chelating ligands. researchgate.net This demonstrates the conformational flexibility of the bipyridine ligand and its potential to form more complex, extended structures. The formation of such bridged assemblies depends on the specific metal, its coordination geometry, and the reaction conditions. researchgate.net This capability is crucial for the design of coordination polymers and metal-organic frameworks (MOFs), where bridging ligands are essential for creating extended, multidimensional networks.

Photonic and Optoelectronic Materials

Derivatives of this compound are integral components in the development of advanced photonic and optoelectronic materials. Their inherent photophysical properties, combined with their ability to form stable complexes with a variety of metal ions, make them suitable for applications in light-emitting devices, sensors, and other optoelectronic technologies. nih.gov

Luminescent Devices and Materials

The strong luminescence often exhibited by metal complexes of bipyridine and its derivatives is a key property exploited in the creation of light-emitting materials. mdpi.commdpi.com These materials are at the heart of various luminescent devices. The coordination of the ligand to a metal ion can enhance the rigidity of the molecule and alter its electronic structure, often leading to increased quantum yields and shifts in emission wavelengths. mdpi.com

For example, zinc(II) complexes with mono- and bis-imidazo[1,5-a]pyridine ligands, which share structural similarities with bipyridine, display intense fluorescence with quantum yields reaching up to 37%. mdpi.com The coordination to the Zn(II) center enhances the optical performance of the ligands. mdpi.com Ruthenium(II) bipyridine complexes are also well-known for their luminescent properties and have been utilized as luminophores. wikipedia.orgnih.gov Lanthanide complexes with pyridine-based ligands have also been explored for their near-infrared (NIR) emission upon excitation. rsc.org

The photophysical properties of these complexes can be tuned by modifying the ligand structure or the metal center, allowing for the rational design of materials with specific emission colors and efficiencies for various applications. mdpi.com

Table 2: Luminescent Properties of Bipyridine-Type Metal Complexes

| Complex Type | Key Feature | Quantum Yield | Emission Wavelength |

|---|---|---|---|

| Zn(II) with imidazo[1,5-a]pyridine (B1214698) ligands | Enhanced rigidity upon coordination | Up to 37% mdpi.com | ~450–500 nm (blue-green) mdpi.com |

| Ru(II) bipyridine complexes | Well-studied luminophores | Varies with specific complex | Often in the red region of the spectrum utexas.edu |

| Yb(III) with pyridine-bis(carboxamide) ligand | Near-infrared emission | 0.69% rsc.org | Near-infrared rsc.org |

Molecular Sensors and Probes

The sensitivity of the fluorescence of bipyridine-based compounds to their local environment makes them excellent candidates for molecular sensors and probes. nih.gov The binding of an analyte, such as a metal ion, can trigger a significant change in the fluorescence signal, allowing for its detection. nih.govrsc.org

A pyrene-appended bipyridine hydrazone ligand has been developed as a "turn-on" fluorescent sensor for copper(II) ions. nih.govrsc.org In the absence of Cu²⁺, the probe exhibits weak fluorescence. Upon binding to Cu²⁺, a significant enhancement of fluorescence is observed, enabling the detection of trace amounts of this ion in aqueous media at physiological pH. nih.govrsc.org The high selectivity and sensitivity of this sensor, with a low detection limit, make it promising for applications in biological imaging. nih.govrsc.org

Similarly, a molecular hybrid of the Green Fluorescent Protein (GFP) chromophore and a 2,2'-bipyridine moiety has been designed as a sensor for Zn²⁺. mdpi.com The binding of zinc ions to the bipyridine chelator leads to a 53-fold increase in fluorescence, providing a clear signal for the presence of the ion. mdpi.com The development of such chemosensors relies on the specific and strong interaction between the bipyridine unit and the target metal ion, which translates into a measurable optical response. nih.govmdpi.com

Components in Organic Light-Emitting Diodes (OLEDs)

Bipyridine-based metal complexes have been extensively investigated for their use as emitters in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Their high photoluminescence quantum yields, tunable emission colors, and good thermal stability make them attractive for this application. rsc.org In an OLED, an emissive layer containing these complexes is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the emissive layer, where they combine to form excitons on the metal complexes, which then decay radiatively to produce light. utexas.edu

Iridium(III) complexes with bipyridine-based ligands are particularly effective as phosphorescent emitters, which can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org Sky-blue phosphorescent homoleptic iridium(III) complexes based on a bipyridine ligand have been synthesized and incorporated into OLEDs, achieving high external quantum efficiencies (EQE) of up to 14.9% and a maximum current efficiency of 39.8 cd A⁻¹. rsc.org

Computational and Theoretical Chemistry Studies of 2 Hydrazino 2,3 Bipyridine

Computational and theoretical chemistry provides powerful tools to investigate the properties of molecules like 2'-Hydrazino-2,3'-bipyridine at an atomic level. These methods allow for the prediction of molecular structure, reactivity, and spectroscopic characteristics, offering insights that complement experimental findings.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

Currently, the synthesis of hydrazino-substituted bipyridines often involves nucleophilic substitution of a halogenated bipyridine precursor with hydrazine (B178648). A documented route for a similar isomer, 2'-hydrazino-3,3'-bipyridine, involves the reaction of 2'-bromo-3,3'-bipyridine with anhydrous hydrazine in pyridine (B92270). Future research could focus on developing more efficient, versatile, and environmentally benign synthetic strategies for 2'-Hydrazino-2,3'-bipyridine.

Key areas for exploration include:

Cross-Coupling Methodologies: Modern cross-coupling reactions, such as Buchwald-Hartwig amination, could be explored for the direct coupling of 2-halo-3'-aminobipyridine derivatives with protected hydrazine synthons. This approach could offer greater functional group tolerance and milder reaction conditions.

Flow Chemistry: The use of microfluidic reactors could enable precise control over reaction parameters, such as temperature, pressure, and reaction time, potentially leading to higher yields and purity while minimizing the handling of hazardous reagents like anhydrous hydrazine.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Cross-Coupling Reactions | High efficiency, functional group tolerance | Catalyst selection, optimization of reaction conditions |

| Flow Chemistry | Enhanced safety, precise control, scalability | Initial setup costs, potential for clogging |

| One-Pot Syntheses | Reduced waste, increased efficiency | Compatibility of reagents and intermediates |

Exploration of New Metal Complexes and Reactivity

The bipyridine and hydrazine moieties in this compound offer multiple coordination sites, making it a versatile ligand for the synthesis of novel metal complexes. The hydrazine group can act as a simple donor, a bridging ligand, or be transformed into a hydrazone, further expanding its coordination chemistry.

Future research in this area should focus on:

Systematic Coordination Chemistry: A systematic study of its coordination behavior with a wide range of transition metals (e.g., Fe, Co, Ni, Cu, Zn, Ru, Re) and lanthanides is needed to understand its preferred binding modes and the resulting coordination geometries.

Reactivity of Coordinated Hydrazine: The reactivity of the hydrazine group upon coordination to a metal center is a fertile ground for exploration. This could include oxidation, condensation with aldehydes and ketones to form hydrazone complexes, and its involvement in catalytic cycles.

Photophysical and Electrochemical Properties: The resulting metal complexes should be thoroughly characterized to investigate their photophysical and electrochemical properties. The interplay between the bipyridine and hydrazine-derived ligands could lead to interesting luminescent or redox-active materials with potential applications in sensing, photocatalysis, or light-emitting devices.

| Metal Ion Family | Potential Applications of Complexes | Research Focus |

| First-Row Transition Metals | Catalysis, magnetic materials | Synthesis, structural characterization, reactivity |

| Second/Third-Row Transition Metals | Photoredox catalysis, OLEDs | Photophysical and electrochemical properties |

| Lanthanides | Luminescent probes, MRI contrast agents | Luminescence spectroscopy, relaxometric studies |

Integration into Hybrid Materials and Nanostructures

The functional groups present in this compound make it an excellent candidate for incorporation into hybrid materials and for the functionalization of nanostructures.

Promising research avenues include:

Metal-Organic Frameworks (MOFs): The bipyridine unit can act as a linker in the construction of MOFs, while the hydrazine group can be a post-synthetically modifiable handle or an active site for catalysis or sensing.

Functionalized Nanoparticles: this compound can be used to functionalize the surface of nanoparticles (e.g., gold, silica, magnetic nanoparticles) to impart specific recognition or catalytic properties. The hydrazine group can be used for covalent attachment to the nanoparticle surface or for further bioconjugation.

Polymer-Based Materials: Incorporation of this compound into polymer backbones or as a pendant group could lead to new functional polymers with metal-coordinating or stimuli-responsive properties.

Advanced Theoretical Modeling for Predictive Design

Computational chemistry can play a crucial role in guiding the experimental exploration of this compound and its derivatives.

Future theoretical studies could focus on:

Conformational Analysis and Electronic Structure: Density Functional Theory (DFT) calculations can be employed to understand the preferred conformations of the ligand and its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Prediction of Coordination Properties: Theoretical modeling can be used to predict the binding energies and geometries of its metal complexes, helping to rationalize experimental findings and to screen for promising metal-ligand combinations.

Modeling of Reactivity and Spectroscopic Properties: Computational methods can be used to model the reactivity of the coordinated hydrazine group and to simulate the spectroscopic (e.g., UV-Vis, IR, NMR) and electrochemical properties of the metal complexes, aiding in their characterization.

Synergistic Approaches with Other Functional Moieties

The combination of the this compound scaffold with other functional moieties could lead to new molecules with enhanced or entirely new properties arising from synergistic interactions.

Areas for future investigation include:

Photoactive Groups: Attaching photoactive groups, such as porphyrins or Bodipy dyes, could lead to new photosensitizers for photodynamic therapy or photocatalysis, where the bipyridine-metal complex unit acts as an electron relay or a catalytic center.

Biomolecules: Conjugation to biomolecules, such as peptides or DNA, could lead to new probes for bioimaging or targeted therapeutics.

Redox-Active Units: Incorporation of other redox-active units, like ferrocene (B1249389) or viologen, could result in new electrochemically active materials for applications in molecular electronics or redox sensing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2'-Hydrazino-2,3'-bipyridine, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves introducing a hydrazine group to a pre-functionalized bipyridine scaffold. A common approach is reacting 2-chloro-2,3'-bipyridine with hydrazine under reflux in ethanol or THF, with strict control of stoichiometry (1:1.2 molar ratio) to avoid over-substitution. Temperature (70–80°C) and reaction time (6–8 hours) are critical to maximize yield while minimizing side reactions like oxidation of the hydrazine group. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : and NMR (in DMSO-d6 or CDCl3) confirm the hydrazine group’s presence via singlet peaks at δ 3.8–4.2 ppm (NH) and aromatic proton splitting patterns consistent with bipyridine substitution .

- IR Spectroscopy : N-H stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion confirmation (e.g., [M+H] at m/z 228.25 for CHN) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Q. What specific safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation.

- Emergency Protocols : In case of skin contact, wash immediately with soap and water for 15 minutes. For inhalation exposure, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How does the hydrazine substituent in this compound influence its coordination behavior compared to unsubstituted bipyridine ligands?

- Methodological Answer : The hydrazine group introduces additional donor sites (N-H), enabling diverse coordination modes. Unlike 2,2'-bipyridine, which binds metals via two pyridyl N atoms, this compound can act as a tridentate ligand (two pyridyl N + one hydrazine N). This enhances metal-ligand stability constants, as observed in Co(II) and Zn(II) complexes. To study this, conduct UV-Vis titration experiments in methanol/water (1:1) with incremental metal salt additions, monitoring λ shifts and calculating binding constants via Benesi-Hildebrand plots .

Q. What experimental strategies can resolve contradictions in spectroscopic data when analyzing metal complexes of this compound?

- Methodological Answer : Contradictions often arise from ambiguous NMR splitting or inconsistent IR peaks. Use a multi-technique approach:

- X-Ray Crystallography : Resolve structural ambiguities (e.g., ligand geometry) via single-crystal analysis .

- EPR Spectroscopy : Identify paramagnetic species (e.g., Cu(II) complexes) to distinguish between square-planar vs. octahedral geometries .

- DFT Calculations : Compare experimental IR/NMR data with computational models (e.g., B3LYP/6-31G**) to validate coordination modes .

Q. How can computational methods predict the reactivity of this compound in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) studies can map frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways. For example:

- Catalytic Activity : Calculate activation energies for proposed reaction mechanisms (e.g., hydrogenation or C-C coupling).

- Metal Binding Affinity : Use Natural Bond Orbital (NBO) analysis to quantify charge transfer between ligand and metal centers .

- Solvent Effects : Simulate solvation models (PCM or SMD) to assess stability in polar vs. non-polar media .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in the synthesis of this compound derivatives?

- Methodological Answer : Low yields (<50%) may stem from side reactions (e.g., hydrolysis of hydrazine). Mitigation strategies include:

- Reaction Monitoring : Use TLC or inline IR to track intermediate formation.

- Catalyst Optimization : Introduce Pd/Cu catalysts (0.5–1 mol%) to enhance coupling efficiency in bipyridine synthesis .

- Purification Refinement : Employ preparative HPLC (C18 column, acetonitrile/water) for challenging separations .

Application-Oriented Questions

Q. What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?

- Methodological Answer : Functionalize the hydrazine group with bioactive moieties (e.g., acetyl or benzoyl groups) via nucleophilic substitution. For antimicrobial studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |